3-(Benzoylamino)benzoic acid, also known as benzoyl-aminobenzoic acid, is an organic compound that features a benzoylamino group attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-viral properties. The compound can be synthesized through various methods and has applications in pharmaceutical research.
3-(Benzoylamino)benzoic acid falls under the classification of aromatic amines and carboxylic acids. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and benzoyl chloride through an amination reaction. The compound can be found in various chemical databases and publications related to medicinal chemistry and organic synthesis.
The synthesis of 3-(Benzoylamino)benzoic acid typically involves the reaction of benzoic acid with benzoyl chloride in the presence of a base such as triethylamine or pyridine. The general procedure includes:
The reaction may require careful temperature control to avoid side reactions. Typically, the reaction is conducted at room temperature or slightly elevated temperatures for several hours. Purification can be achieved through recrystallization or chromatography.
3-(Benzoylamino)benzoic acid can undergo various chemical reactions, including:
These reactions usually require specific conditions such as acidic or basic catalysts, elevated temperatures, or specific solvents to promote reactivity and selectivity.
The mechanism of action for 3-(Benzoylamino)benzoic acid, particularly in its role as an anti-viral agent, involves its interaction with viral proteins or nucleic acids. The compound may inhibit viral replication by:
Data from studies indicate that derivatives of this compound exhibit varying degrees of activity against viruses such as adenovirus and herpes simplex virus .
Relevant data indicates that this compound can also form salts with acids which may alter its solubility and reactivity profiles.
3-(Benzoylamino)benzoic acid is primarily used in scientific research, particularly in:
The synthesis of 3-(benzoylamino)benzoic acid (CAS 587-54-2) and its derivatives relies on strategic functionalization of the benzoic acid scaffold. The core structure, with molecular formula C₁₄H₁₁NO₃ and molecular weight 241.24 g/mol, is typically constructed through N-acylation of 3-aminobenzoic acid. Key synthetic routes include:
Table 1: Key Synthetic Routes for 3-(Benzoylamino)benzoic Acid Derivatives
Method | Conditions | Key Reagents | Yield Range |
---|---|---|---|
Acyl Chloride Coupling | 0–5°C, inert solvent, base | Benzoyl chloride, Et₃N | 85–92% |
Carbodiimide-Mediated | RT, DMF/DCM, 12–24 h | DCC, NHS, 3-Aminobenzoic acid | 70–78% |
Halogenation (Sandmeyer) | 0°C, acidic medium, CuX catalyst | NaNO₂/HX, CuBr/CuCl | 65–80% |
Scaffold rigidity is enhanced through lactamization or macrocyclization. For example, intramolecular Friedel-Crafts acylation creates tricyclic analogs resembling taxane mimetics [5]. Substituents at the 5-position of the aniline ring enable further cyclizations to 1,3-oxazoles via Robinson-Gabriel dehydration—critical for bioactive heterocycles [6].
The bioactivity of 3-(benzoylamino)benzoic acid derivatives is highly sensitive to substituent location. Electronic and steric effects from ortho, meta, and para modifications dictate interactions with biological targets:
Table 2: Impact of Substituent Position on Biological Activity
Substituent Position | Example Group | Biological Effect | Target |
---|---|---|---|
para (benzoyl) | –SO₂C₆H₄Cl | 90% inhibition of B. subtilis biofilm formation | Bacterial adhesins |
meta (aniline) | –OCH₃ | Reduced tubulin polymerization (IC₅₀ = 12 μM) | β-Tubulin |
Carboxylic acid replacement | Tetrazole | Enhanced log P (2.1 vs. 1.3) | Bioavailability |
The ortho position is sterically congested, often diminishing activity. Conversely, para-substitutions on the benzoyl ring align optimally with hydrophobic enzyme pockets in bacterial dihydropteroate synthase (DHPS) [6].
Benzavir-1 and Benzavir-2 represent strategically optimized derivatives of 3-(benzoylamino)benzoic acid designed for enhanced microtubule stabilization. Their structural evolution highlights key principles:
Table 3: Structural and Biological Comparison of Benzavir Derivatives
Parameter | Benzavir-1 | Benzavir-2 | Structural Basis |
---|---|---|---|
Core Scaffold | 5-6-6 Tricyclic | 5-7-6 Tricyclic | Enhanced backbone flexibility |
Substituent | p-Methoxybenzoyl | m-Fluorobenzoyl | Electrostatic β-tubulin interactions |
Tubulin Binding | IC₅₀ = 8.7 μM | IC₅₀ = 0.94 μM | Fluorine-mediated H-bonding |
Cancer Cell Inhibition | 45% (A2780 cells) | 92% (A2780 cells) | Improved microtubule stabilization |
The synthesis of Benzavir-2 employs ring-closing metathesis (RCM) to form the 7-membered ring, followed by fluorination via Balz-Schiemann reactions. This compound’s 10-fold potency increase over Benzavir-1 underscores the criticality of fluorine placement and scaffold dimensionality [2] [5].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4